Indium(III) acetate hydrate
Overview
Description
Indium(III) acetate hydrate is a chemical compound that has been studied for its potential applications in various fields, including photodynamic therapy for cancer and as a catalyst in organic synthesis. The compound has been characterized in different forms, such as in coordination with porphyrin and phthalocyanine ligands, which can significantly alter its photophysical and photochemical properties .
Synthesis Analysis
The synthesis of indium(III) acetate complexes can be achieved through different methods. One approach involves refluxing indium(III) oxide with acetic acid and sodium acetate to yield indium porphyrin complexes with good yields . Another method includes the reaction of 2-acetylpyridine thiosemicarbazide with indium(III) perchlorate to form a complex with a unique crystal structure . These methods demonstrate the versatility of indium(III) acetate in forming various coordination compounds.
Molecular Structure Analysis
The molecular structure of indium(III) acetate complexes has been elucidated using single-crystal X-ray structure analysis. For instance, the indium atom in certain porphyrin complexes is displaced from the mean porphyrin plane, indicating asymmetric or symmetric bidentate coordination with acetate groups . The structure of indium(III) complexes can vary significantly depending on the ligands involved, as seen in the case of a 15-membered macrocycle complex, which exhibits a capped trigonal prism geometry .
Chemical Reactions Analysis
Indium(III) acetate is involved in various chemical reactions, including the catalysis of the hydroalkoxylation reaction to synthesize benzo[b]furans . The compound's reactivity is also evident in the formation of coordination polymers and complexes with different ligands, which can lead to the development of new materials with interesting magnetic and optical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of indium(III) acetate complexes are influenced by the central metal ion and the ligands attached to it. For example, the photophysical properties such as fluorescence quantum yields and lifetimes, as well as photochemical properties like singlet oxygen generation, are affected by the type of substituents and their positions on the phthalocyanine core . The complexation process with bis(dipyrromethene) ligands in organic media has been shown to be highly sensitive to the presence of In3+ cations, which could be useful for sensing applications .
Scientific Research Applications
Structure and Hydration Properties
- Hydration and Structure Analysis: A study on the structure of hydrated indium(III) ions in aqueous solutions revealed the coordination of six water molecules, each of which is hydrogen-bonded to two molecules in a second hydration sphere. This research provides insight into the hydration properties of indium(III) ions, essential for understanding its behavior in various applications (Lindqvist-Reis et al., 1998).
Adsorption and Extraction Applications
- Carbon Nanotube Adsorption: Indium(III) has been successfully adsorbed onto multiwalled carbon nanotubes (MWCNT), a significant step for recovering this element from industrial waste. The research indicates the potential of MWCNT in adsorbing indium(III) effectively, with applications in environmental protection and resource recovery (Alguacil et al., 2016).
Photophysical and Photochemical Properties
- Novel Indium(III) Compounds: Indium(III) compounds have shown intriguing photophysical and photochemical properties. For example, a study on the syntheses of zwitterionic indium(III) and di-zinc compounds highlighted unusual long-wavelength transitions in their UV-vis spectrum, indicating their potential in advanced material applications (Das et al., 2003).
Nanoparticle Synthesis and Properties
- Indium Oxide Nanoparticle Synthesis: Indium(III) acetate has been used as a precursor in the synthesis of indium oxide nanoparticles, which are important in optoelectronic devices and sensors. The addition of copper ions can influence the shape of these nanoparticles, demonstrating its importance in nanoparticle synthesis and design (Selishcheva et al., 2012).
Chelating Agents and Supercritical Extraction
- Supercritical CO2 Extraction: Research on the use of various chelating agents in supercritical carbon dioxide extraction of indium(III) ions showcases the potential of this method in recovering indium from industrial wastewater. This approach could be environmentally friendly and efficient in extracting valuable metals (Chou & Yang, 2008).
Fluorescent Detection
- Fluorescent Probe Development: A study introduced a fluorescent probe for indium(III) based on phosphoserine, which shows potential in detecting indium in aqueous solutions, indicating its utility in environmental monitoring and industrial applications (Mehta et al., 2018).
Mechanism of Action
Target of Action
Indium(III) acetate hydrate is a versatile compound that has been used in a wide range of biological and medical applications . The primary targets of this compound can vary depending on the specific application, but it is often used in reactions involving organic iodides and electron-deficient alkenes .
Mode of Action
The specific mechanism of action of this compound can vary depending on the type of reaction it is involved in. For instance, it is used as a catalyst in the intermolecular radical addition of organic iodides to electron-deficient alkenes . In this context, the compound facilitates the addition reaction, leading to the formation of new carbon-carbon bonds.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its specific application. For instance, in the context of its antimicrobial activity, it can disrupt essential biochemical processes in bacteria, leading to their death . .
Pharmacokinetics
It is known that the compound is water-soluble , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action can vary widely depending on its specific application. For instance, in the context of its use as a catalyst, it facilitates the formation of new carbon-carbon bonds . In the context of its antimicrobial activity, it can lead to the death of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose to indium oxide upon heating . Therefore, temperature could be a key environmental factor influencing its stability and efficacy. Additionally, the compound’s water solubility could influence its action in aqueous environments.
Safety and Hazards
Indium(III) acetate hydrate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation. It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere, and protected from moisture .
Future Directions
Indium(III) complexes, including Indium(III) acetate hydrate, have displayed good performance in various biological and medical applications. They are reported to have potential in areas such as antibacterial, antifungal, antiviral, anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications . The future perspectives on the applications of indium(III) complexes are therefore suggested .
Biochemical Analysis
Biochemical Properties
Indium(III) acetate hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the primary ligand used for the synthesis of the this compound .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and effects is dependent on the specific biochemical context in which the this compound is used.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
diacetyloxyindiganyl acetate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQICIVBFTIHIQQ-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[In](OC(=O)C)OC(=O)C.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11InO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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